Bismuth sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7787-68-0 |

|---|---|

Molecular Formula |

BiH2O4S |

Molecular Weight |

307.06 g/mol |

IUPAC Name |

dibismuth;trisulfate |

InChI |

InChI=1S/Bi.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

BLVSOZQAHVWNSE-UHFFFAOYSA-N |

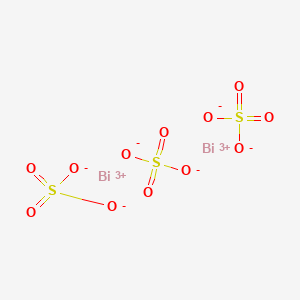

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Bi+3].[Bi+3] |

Canonical SMILES |

OS(=O)(=O)O.[Bi] |

Other CAS No. |

34571-00-1 7787-68-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of bismuth sulfate from bismuth nitrate and sulfuric acid

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of bismuth sulfate (B86663) from bismuth nitrate (B79036) and sulfuric acid, detailing the underlying chemistry, experimental protocols, and product characterization.

Introduction

Bismuth sulfate, Bi₂(SO₄)₃, is an inorganic compound with applications in various fields, including as a precursor for other bismuth compounds, in catalysis, and in certain pharmaceutical formulations. Its synthesis from bismuth nitrate and sulfuric acid is a common laboratory and industrial method. This technical guide provides a comprehensive overview of this synthesis, including the chemical principles, a detailed experimental protocol, and methods for product characterization. A key challenge in this synthesis is the propensity of bismuth salts to hydrolyze in aqueous solutions, which necessitates careful control of reaction conditions to prevent the formation of undesirable bismuth oxysalts.

Reaction Chemistry and Stoichiometry

The synthesis of this compound from bismuth nitrate and sulfuric acid proceeds via a double displacement reaction. The balanced chemical equation for this reaction is:

2 Bi(NO₃)₃ + 3 H₂SO₄ → Bi₂(SO₄)₃ + 6 HNO₃[1]

This equation dictates the stoichiometric ratio of the reactants required for a complete conversion to the desired product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Solubility |

| Bismuth(III) Nitrate Pentahydrate | Bi(NO₃)₃·5H₂O | 485.07 | Colorless, white crystals | 2.83 | 75-80 (decomposes) | Soluble in acids; hydrolyzes in water |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, oily liquid | 1.84 | 10 | Miscible with water |

| Bismuth(III) Sulfate | Bi₂(SO₄)₃ | 706.15 | White, hygroscopic solid | 5.08 | 405 (decomposes) | Soluble in acids; hydrolyzes in water |

| Nitric Acid | HNO₃ | 63.01 | Colorless liquid | 1.51 | -42 | Miscible with water |

Table 2: Stoichiometric Ratios for Synthesis

| Reactant | Molar Ratio | Moles (for 1 mole of Bi₂(SO₄)₃) |

| Bismuth(III) Nitrate | 2 | 2 |

| Sulfuric Acid | 3 | 3 |

Experimental Protocol

4.1. Materials and Equipment

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Concentrated sulfuric acid (98%)

-

Anhydrous diethyl ether (or other suitable non-aqueous solvent)

-

Glass reaction vessel with a magnetic stirrer

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

4.2. Procedure

-

Reaction Setup: In a fume hood, place a precisely weighed amount of bismuth(III) nitrate pentahydrate into the glass reaction vessel equipped with a magnetic stirrer.

-

Dissolution: Add a minimal amount of concentrated sulfuric acid to the bismuth nitrate to form a paste. This initial step is crucial to prevent hydrolysis that would occur in an aqueous solution.

-

Reaction: Slowly add a stoichiometric amount of concentrated sulfuric acid (refer to Table 2) to the bismuth nitrate paste via a dropping funnel while continuously stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Precipitation: The this compound will precipitate out of the acidic solution as a white solid. Continue stirring for a sufficient period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Isolation: Filter the precipitated this compound using a Buchner funnel under vacuum.

-

Washing: Wash the collected solid with a small amount of anhydrous diethyl ether to remove any residual nitric acid and unreacted sulfuric acid. Repeat the washing step to ensure the removal of impurities.

-

Drying: Dry the purified this compound in a drying oven at a low temperature (e.g., 100-120 °C) or in a desiccator over a suitable drying agent to obtain the final product.

Mandatory Visualizations

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

Caption: Simplified reaction pathway for this compound synthesis.

Characterization of this compound

To confirm the identity and purity of the synthesized this compound, the following analytical techniques can be employed:

-

X-ray Diffraction (XRD): To verify the crystalline structure of the product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfate ions.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the compound. Bismuth(III) sulfate decomposes at around 405-465 °C.[2][3]

Safety and Handling

-

Bismuth(III) nitrate is an oxidizing agent and can cause skin and eye irritation.

-

Concentrated sulfuric acid is highly corrosive and can cause severe burns. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction generates nitric acid fumes, which are corrosive and toxic. The entire procedure should be performed in a fume hood.

Conclusion

The synthesis of this compound from bismuth nitrate and sulfuric acid is a straightforward method, provided that the hydrolysis of the bismuth salt is carefully avoided by using a highly acidic environment. The provided protocol offers a comprehensive guide for the laboratory-scale preparation of this compound. Proper characterization of the final product is essential to ensure its purity and identity for subsequent applications in research and development.

References

chemical properties of bismuth(III) sulfate

An In-depth Technical Guide on the Chemical Properties of Bismuth(III) Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of bismuth(III) sulfate (Bi₂(SO₄)₃). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes and applications relevant to research and development.

Bismuth(III) sulfate is an inorganic compound appearing as a white, hygroscopic crystalline solid or powder.[1][2][3] It is a key bismuth salt used in various chemical and pharmaceutical applications.[4][5]

Quantitative Data Summary

The fundamental properties of anhydrous bismuth(III) sulfate and its common hydrate (B1144303) are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Bismuth(III) Sulfate

| Property | Value | References |

|---|---|---|

| Molecular Formula | Bi₂(SO₄)₃ | [1][4] |

| Molar Mass | 706.15 g/mol | [1][3][6] |

| Appearance | White, needle-like crystals or powder | [2][4][7] |

| Density | 5.08 - 5.31 g/cm³ | [1][4][8][9] |

| Melting Point | Decomposes | [1][10] |

| Decomposition Temp. | ~405 °C - 465 °C | [1][3][4][7] |

| Solubility | Insoluble in water and ethanol; Soluble in acids | [4][5][11][12] |

| Hydrated Forms | Trihydrate (Bi₂(SO₄)₃·3H₂O), Heptahydrate (Bi₂(SO₄)₃·7H₂O) |[7][10][13] |

Structural and Thermal Properties

Crystal Structure: Anhydrous bismuth(III) sulfate possesses a monoclinic crystal structure.[1]

Thermal Decomposition: Bismuth(III) sulfate is thermally stable up to approximately 400 °C.[7] Upon heating, it does not melt but decomposes. The decomposition begins around 405-465 °C, initially forming bismuth(III) oxysulfate (Bi₂O(SO₄)₂) and releasing sulfur trioxide.[1][4][7] If heating continues to higher temperatures (around 950 °C), the final decomposition product is bismuth(III) oxide (Bi₂O₃).[1]

References

- 1. Bismuth(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Bismuth Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 4. wholesale Bismuth(III) sulfate Powder - FUNCMATER [funcmater.com]

- 5. BISMUTH SULFATE | 7787-68-0 [chemicalbook.com]

- 6. This compound | Bi2O12S3 | CID 198144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vicanchem.com [vicanchem.com]

- 8. webqc.org [webqc.org]

- 9. 7787-68-0 CAS | BISMUTH SULPHATE | Metallic Salts (Metal Salts) | Article No. 02170 [lobachemie.com]

- 10. Bismuth (III) Sulfate Heptahydrate - SYNTHETIKA [synthetikaeu.com]

- 11. Bismuth(III) sulfate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Bismuth(III) sulfate, 99% | Fisher Scientific [fishersci.ca]

- 13. Bismuth (III) sulfate 3-water pur. [navimaks.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Bismuth(III) Sulfate (Bi₂(SO₄)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of bismuth(III) sulfate (B86663) (Bi₂(SO₄)₃), a compound of interest in various scientific and pharmaceutical fields. This document details the crystallographic data of its known polymorphs, outlines experimental protocols for its synthesis and characterization, and presents a visual representation of its synthesis and decomposition pathways.

Introduction to Bismuth(III) Sulfate

Bismuth(III) sulfate, Bi₂(SO₄)₃, is an inorganic compound that has garnered attention for its potential applications in catalysis, functional materials, and as a precursor in the synthesis of other bismuth-containing pharmaceuticals. Understanding its crystal structure is paramount for elucidating its physicochemical properties and for the rational design of new materials and drug delivery systems. Bi₂(SO₄)₃ is known to exist in multiple polymorphic forms, each exhibiting distinct structural characteristics.

Crystallographic Data of Bi₂(SO₄)₃ Polymorphs

Bismuth(III) sulfate is known to crystallize in at least three different polymorphs: two trigonal forms and one monoclinic form. The crystallographic data for these structures are summarized in the tables below.

Table 1: Crystallographic Data for Trigonal Polymorph I of Bi₂(SO₄)₃

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Lattice Parameters | a = 9.77 Å, b = 9.77 Å, c = 25.08 Å |

| α = 90°, β = 90°, γ = 120° | |

| Unit Cell Volume | 2071.43 ų |

| Formula Units (Z) | 6 |

Data sourced from the Materials Project, entry mp-760109.

Table 2: Crystallographic Data for Trigonal Polymorph II of Bi₂(SO₄)₃

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3c |

| Lattice Parameters | a = 9.80 Å, b = 9.80 Å, c = 25.16 Å |

| α = 90°, β = 90°, γ = 120° | |

| Unit Cell Volume | 2092.18 ų |

| Formula Units (Z) | 6 |

Data sourced from the Materials Project, entry mp-768482.

Table 3: Crystallographic Data for Monoclinic Polymorph of Bi₂(SO₄)₃

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Parameters | a = 17.3383(3) Å, b = 6.77803(12) Å, c = 8.30978(13) Å |

| α = 90°, β = 101.4300(12)°, γ = 90° | |

| Unit Cell Volume | 954.5 ų |

| Formula Units (Z) | 4 |

Data sourced from Subban, C. V., et al. (2014). Polymorphism in Bi₂(SO₄)₃. Solid State Sciences, 38, 25-29.[1]

Experimental Protocols

Synthesis of Bismuth(III) Sulfate

3.1.1. Precipitation Method

This method is based on the reaction of a soluble bismuth salt with sulfuric acid.

-

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol

-

Ether

-

-

Procedure:

-

Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a minimal amount of dilute nitric acid to prevent hydrolysis.

-

Slowly add this solution dropwise to a stirred, excess amount of concentrated sulfuric acid.

-

A white precipitate of Bi₂(SO₄)₃ will form.

-

Continue stirring for 1-2 hours to ensure complete reaction.

-

Carefully decant the excess sulfuric acid.

-

Wash the precipitate sequentially with cold deionized water, ethanol, and finally ether to remove any residual acid and water.

-

Dry the resulting white powder under vacuum at a temperature between 100-120°C to obtain the anhydrous Bi₂(SO₄)₃.

-

3.1.2. Hydrothermal Synthesis

This method can be employed to grow crystalline Bi₂(SO₄)₃.

-

Materials:

-

Bismuth(III) oxide (Bi₂O₃) or Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sulfuric acid (H₂SO₄) of a desired concentration

-

Deionized water

-

-

Procedure:

-

Prepare a precursor solution by dissolving the bismuth source in an aqueous solution of sulfuric acid.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature between 150-220°C for a period of 24-72 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting crystalline product by filtration.

-

Wash the crystals with deionized water and ethanol.

-

Dry the product in an oven at a temperature below 100°C.

-

Crystal Structure Determination by Powder X-ray Diffraction (PXRD) and Rietveld Refinement

-

Instrumentation:

-

A high-resolution powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) and a position-sensitive detector.

-

-

Data Collection:

-

A finely ground powder of the synthesized Bi₂(SO₄)₃ is mounted on a zero-background sample holder.

-

PXRD data are collected over a 2θ range of 10-120° with a step size of 0.01-0.02° and a suitable counting time per step to ensure good statistics.

-

-

Rietveld Refinement:

-

The collected PXRD pattern is analyzed using a software package capable of Rietveld refinement (e.g., GSAS, FullProf, TOPAS).

-

Initial Model: An initial structural model is chosen based on the likely polymorph (trigonal or monoclinic). This includes the space group and approximate lattice parameters. Atomic coordinates from a known isostructural compound or from theoretical calculations can be used as a starting point.

-

Refinement Strategy: The refinement process is carried out in a stepwise manner:

-

Scale factor and background: The scale factor is refined first, followed by the background, which is typically modeled using a polynomial function.

-

Lattice parameters and zero-point error: The unit cell parameters and the diffractometer zero-point error are then refined.

-

Peak profile parameters: The peak shape is modeled using a pseudo-Voigt or Pearson VII function. The parameters defining the peak width and shape (e.g., U, V, W, and the mixing parameters) are refined.

-

Atomic coordinates and isotropic displacement parameters: The fractional atomic coordinates for Bi, S, and O atoms are refined, followed by their isotropic thermal displacement parameters (Biso).

-

Anisotropic displacement parameters: In the final stages of refinement, anisotropic displacement parameters (Uij) may be introduced for the heavy atoms (Bi and S) if the data quality allows.

-

-

Convergence and Goodness-of-Fit: The refinement is considered converged when the shifts in the refined parameters are significantly smaller than their estimated standard deviations. The quality of the fit is assessed by the R-factors (Rwp, Rp) and the goodness-of-fit (χ²) indicator.

-

Visualization of Synthesis and Decomposition Pathway

The following diagram illustrates the synthesis of Bi₂(SO₄)₃ from bismuth nitrate and its subsequent thermal decomposition. Bismuth(III) sulfate is known to decompose at elevated temperatures, forming various bismuth oxysulfates before ultimately yielding bismuth(III) oxide.[2][3]

Caption: Synthesis of Bi₂(SO₄)₃ and its thermal decomposition pathway.

Conclusion

This guide has provided a detailed technical overview of the crystal structure analysis of bismuth(III) sulfate. The existence of multiple polymorphs highlights the structural complexity of this compound. The provided experimental protocols offer a foundation for the synthesis and detailed structural characterization of Bi₂(SO₄)₃, which is essential for its further investigation and application in scientific research and drug development. The accurate determination of its crystal structure through techniques like powder X-ray diffraction coupled with Rietveld refinement is crucial for understanding its structure-property relationships.

References

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Bismuth Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of bismuth sulfate (B86663) (Bi₂(SO₄)₃), detailing its multi-stage degradation pathway, intermediate products, and the experimental conditions required for its analysis. The information presented is crucial for understanding the thermal stability and chemical transformations of bismuth sulfate, a compound of interest in various scientific and pharmaceutical applications.

Core Concepts in the Thermal Decomposition of this compound

The thermal decomposition of bismuth(III) sulfate is a complex process that proceeds through a series of intermediate bismuth oxysulfates before ultimately yielding bismuth(III) oxide (Bi₂O₃). The decomposition commences at approximately 465°C and involves the sequential loss of sulfur trioxide (SO₃).[1] The precise nature and stability of the intermediate compounds have been the subject of detailed thermal analysis studies.

Thermal Decomposition Pathway

The decomposition of this compound follows a stepwise pathway, with the formation of several stable intermediate oxysulfates at distinct temperature ranges. The process, as elucidated by thermogravimetric (TG) and differential thermal analysis (DTA), can be summarized as follows[1][2]:

-

Initial Decomposition: this compound is stable up to 465°C, at which point it begins to decompose.[1]

-

Formation of Intermediate Oxysulfates: As the temperature increases, a series of bismuth oxysulfates are formed. These intermediates represent discrete steps in the loss of SO₃.

-

Final Product: The final solid product of the decomposition at temperatures above 920°C is bismuth(III) oxide (Bi₂O₃).[2]

The following diagram illustrates the sequential decomposition of this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the thermal decomposition of this compound, including the temperature ranges for the stability of each compound and the corresponding weight loss percentages.

Table 1: Decomposition Products and Temperature Ranges

| Compound | Temperature Range (°C) |

| Bi₂(SO₄)₃ | < 465 |

| Bi₂O₃·2Bi₂(SO₄)₃ | 465 - 550 |

| 2Bi₂O₃·Bi₂(SO₄)₃ | 550 - 580 |

| 7Bi₂O₃·2Bi₂(SO₄)₃ | 580 - 830 |

| 12Bi₂O₃·Bi₂(SO₄)₃ | 830 - 880 |

| 28Bi₂O₃·Bi₂(SO₄)₃ | 880 - 920 |

| Bi₂O₃ | > 920 |

Table 2: Calculated and Observed Weight Loss

| Decomposition Step | Calculated Weight Loss (%)[1][3] |

| Bi₂(SO₄)₃ → Bi₂O₃·2Bi₂(SO₄)₃ | 11.34 |

| Bi₂(SO₄)₃ → 2Bi₂O₃·Bi₂(SO₄)₃ | 22.68 |

| Bi₂(SO₄)₃ → 7Bi₂O₃·2Bi₂(SO₄)₃ | 26.45 |

Experimental Protocols

The determination of the thermal decomposition pathway of this compound relies on established thermal analysis techniques. The following section details the methodologies employed in the key cited experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A combined TGA-DTA approach is the primary method for investigating the thermal decomposition of this compound.

Instrumentation: A standard thermogravimetric analyzer coupled with a differential thermal analysis module is used.

Experimental Parameters from Cited Literature[1]:

-

Sample Preparation: High-purity bismuth (99.9999%) is dissolved in nitric acid, followed by treatment with an excess of sulfuric acid. The resulting solution is evaporated to dense fumes of sulfuric acid, and the residue is heated at 250°C to a constant weight to obtain Bi₂(SO₄)₃.

-

Sample Weight: 0.5 g

-

Heating Rate: 2.5 °C/min

-

Atmosphere: Argon (Ar) flow at a rate of 50 ml/min.

-

Crucible: Platinum (Pt) crucible.

-

Temperature Range: Typically from ambient temperature up to 1050°C. It is noted that Bi₂O₃ can attack platinum at temperatures around 1100°C.

Data Analysis: The TGA curve plots the percentage of weight loss against temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic events. The plateaus in the TGA curve correspond to the stable intermediate compounds, and the inflection points indicate the decomposition temperatures.

The following diagram outlines the general workflow for the thermal analysis of this compound.

X-ray Diffraction (XRD)

To confirm the identity of the intermediate and final products, samples are heated to specific temperatures within the plateaus observed in the TGA curve and then rapidly cooled. The crystal structures of these isolated compounds are then determined using powder X-ray diffraction. This technique provides definitive identification of the crystalline phases present at each stage of the decomposition.

References

Solubility of Bismuth Sulfate in Dilute Mineral Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth compounds have a long history in medicine and are increasingly being investigated for new pharmaceutical applications. A critical physicochemical property governing the formulation, bioavailability, and efficacy of any bismuth-based active pharmaceutical ingredient (API) is its solubility. Bismuth sulfate (B86663), Bi₂(SO₄)₃, serves as a key precursor and intermediate in the synthesis of various bismuth compounds. Understanding its solubility characteristics in dilute mineral acids is paramount for process chemistry, analytical method development, and formulation science.

Qualitative Solubility Profile

Bismuth sulfate is a white, hygroscopic solid that readily hydrolyzes in water.[1] Its solubility in aqueous solutions is critically dependent on the pH and the presence of coordinating anions.

-

Water: this compound is generally considered insoluble in water due to rapid hydrolysis, leading to the formation of insoluble basic bismuth sulfates (bismuthyl sulfates), such as (BiO)₂SO₄.

-

Dilute Sulfuric Acid (H₂SO₄): The solubility of this compound in sulfuric acid is highly concentration-dependent. In dilute sulfuric acid (e.g., 10%), the addition of water can lead to the precipitation of insoluble bismuthyl sulfate.[2] However, a stable solution of this compound can be prepared by dissolving bismuth(III) oxide in 50% sulfuric acid, indicating that solubility increases with acid concentration.[2] This behavior is attributed to the suppression of hydrolysis at lower pH and the formation of soluble bismuth-sulfate complexes.

-

Dilute Nitric Acid (HNO₃): this compound is soluble in dilute nitric acid.[3] The nitrate (B79036) ions and the acidic environment help to prevent the precipitation of basic bismuth salts.

-

Dilute Hydrochloric Acid (HCl): this compound is reported to be soluble in dilute hydrochloric acid.[4] The presence of chloride ions can lead to the formation of soluble chloro-complexes of bismuth, which enhances its solubility.

Factors Affecting Solubility

Several factors can influence the solubility of this compound in dilute mineral acids:

-

Acid Concentration: As a general trend for salts of weak bases, the solubility of this compound is expected to increase with increasing acid concentration. This is primarily due to the common ion effect and the suppression of hydrolysis of the Bi³⁺ ion at lower pH.

-

Temperature: The effect of temperature on the solubility of this compound in dilute mineral acids has not been extensively documented. For most salts, solubility increases with temperature, but this needs to be experimentally verified for this specific system.

-

Presence of Other Ions: The presence of other ions in the solution can affect the solubility of this compound through the formation of complexes or by the common ion effect. For example, an excess of sulfate ions may decrease solubility, while the presence of strong complexing agents could enhance it.[5]

Experimental Protocols for Solubility Determination

Given the lack of readily available quantitative data, researchers will likely need to determine the solubility of this compound under their specific experimental conditions. The following are detailed protocols for the gravimetric and titrimetric determination of bismuth concentration in a saturated solution, which is a crucial step in determining solubility.

Gravimetric Determination of Bismuth

This method involves precipitating bismuth from the solution as an insoluble compound, which is then dried and weighed. Bismuth phosphate (B84403) (BiPO₄) is a common precipitate used for this purpose.

Procedure:

-

Sample Preparation: Prepare a saturated solution of this compound in the desired dilute mineral acid at a constant temperature. This can be achieved by adding an excess of this compound to the acid solution and stirring until equilibrium is reached.

-

Filtration: Filter the saturated solution to remove any undissolved solid. A thermostatted filtration apparatus is recommended to maintain the temperature.

-

Aliquot Measurement: Accurately measure a known volume of the clear filtrate into a beaker.

-

Precipitation:

-

Dilute the aliquot with distilled water.

-

Heat the solution to boiling.

-

Add a solution of diammonium phosphate ((NH₄)₂HPO₄) in slight excess to precipitate the bismuth as bismuth phosphate (BiPO₄).

-

Digest the precipitate by keeping the solution hot for a period to allow the precipitate to become more crystalline and easily filterable.

-

-

Filtration and Washing:

-

Filter the precipitate through a pre-weighed filter paper (ashless grade).

-

Wash the precipitate with hot water to remove any soluble impurities.

-

-

Drying and Weighing:

-

Carefully transfer the filter paper with the precipitate to a pre-weighed crucible.

-

Dry the crucible and its contents in an oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved.

-

Cool the crucible in a desiccator and weigh it accurately.

-

-

Calculation: The concentration of bismuth in the original solution can be calculated from the weight of the BiPO₄ precipitate.

Titrimetric Determination of Bismuth (EDTA Complexometry)

This method involves the titration of bismuth ions with a standard solution of ethylenediaminetetraacetic acid (EDTA).

Procedure:

-

Sample Preparation and Filtration: Prepare a saturated solution and filter it as described in the gravimetric method.

-

Aliquot Measurement: Accurately measure a known volume of the clear filtrate into an Erlenmeyer flask.

-

pH Adjustment: Adjust the pH of the solution to approximately 1-2 with a suitable buffer or by adding dilute nitric acid or sodium hydroxide.[6]

-

Indicator Addition: Add a few drops of a suitable indicator, such as Xylenol Orange.

-

Titration: Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a sharp color change (e.g., from red-violet to lemon-yellow for Xylenol Orange).

-

Calculation: The concentration of bismuth in the original solution can be calculated from the volume of EDTA solution used and its molarity.

Logical Pathway for Dissolution and Hydrolysis

The dissolution of this compound in a dilute mineral acid is a dynamic process involving dissociation, hydration, and potential hydrolysis, especially upon dilution. The following diagram illustrates the general logical pathway.

Caption: Dissolution and hydrolysis pathway of this compound.

Conclusion

The solubility of this compound in dilute mineral acids is a complex interplay of acid concentration, temperature, and the formation of various ionic species in solution. While quantitative data remains elusive in the public domain, the qualitative behavior and the provided experimental protocols offer a solid foundation for researchers and drug development professionals to characterize this important bismuth salt. A thorough understanding and experimental determination of its solubility are crucial for the successful development of bismuth-based pharmaceuticals and other chemical applications.

References

- 1. Bismuth(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. US6103088A - Process for preparing bismuth compounds - Google Patents [patents.google.com]

- 3. Assaying Bismuth Determination Method - 911Metallurgist [911metallurgist.com]

- 4. americanelements.com [americanelements.com]

- 5. Influence of hydroxycarboxylic acids on the water solubility of various bismuth compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104034726A - Method for determining bismuth content and vanadium content of bismuth vanadate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Bismuth Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous bismuth sulfate (B86663) (Bi₂(SO₄)₃). Due to its propensity to absorb moisture from the atmosphere, understanding and quantifying this behavior is critical for its handling, storage, and application in research and pharmaceutical development. This document outlines the fundamental principles of hygroscopicity, details experimental protocols for its assessment, and presents a framework for data interpretation.

Introduction to the Hygroscopicity of Anhydrous Bismuth Sulfate

Anhydrous this compound is a white solid that readily absorbs water from the surrounding environment.[1] This hygroscopic nature can lead to changes in its physical and chemical properties, including its crystal structure, stability, and reactivity. The absorption of water can result in the formation of various hydrates, which may impact its performance in downstream applications. Therefore, a thorough characterization of its hygroscopic behavior is essential for ensuring product quality and consistency.

Quantitative Assessment of Hygroscopicity

The hygroscopicity of a substance can be quantified by measuring the amount of water it absorbs at various levels of relative humidity (RH) at a constant temperature. This data is typically presented in the form of a moisture sorption isotherm.

Table 1: Representative Quantitative Data from Hygroscopicity Analysis

| Parameter | Description | Typical Units |

| Relative Humidity (RH) | The partial pressure of water vapor in the air relative to its saturation vapor pressure at a given temperature. | % |

| Equilibrium Moisture Content (EMC) | The moisture content of a material at which it is in equilibrium with its surrounding environment. | % (w/w) |

| Sorption Rate | The rate at which a material absorbs moisture from the environment. | %/min or mg/min |

| Desorption Rate | The rate at which a material releases moisture into the environment. | %/min or mg/min |

| Hysteresis | The difference in moisture content between the sorption and desorption isotherms at a given relative humidity. | % (w/w) |

Experimental Protocols for Hygroscopicity Determination

Several analytical techniques can be employed to characterize the hygroscopic nature of anhydrous this compound. The most common methods include Gravimetric Sorption Analysis, Dynamic Vapor Sorption (DVS), and Thermogravimetric Analysis (TGA).

Gravimetric Sorption Analysis

This method involves exposing a sample of anhydrous this compound to a controlled humidity environment and measuring the change in mass over time.

Experimental Protocol:

-

Sample Preparation: Dry the anhydrous this compound sample to a constant weight in a desiccator or under vacuum at an appropriate temperature to ensure all initial moisture is removed.

-

Initial Weighing: Accurately weigh the dried sample using an analytical balance.

-

Exposure to Controlled Humidity: Place the sample in a chamber with a controlled relative humidity. Saturated salt solutions can be used to maintain a constant RH.

-

Periodic Weighing: At regular intervals, remove the sample from the chamber and quickly weigh it.

-

Equilibrium Determination: Continue periodic weighing until the sample mass becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Data Analysis: Calculate the percentage of water absorbed at each RH level and plot the moisture sorption isotherm.

Dynamic Vapor Sorption (DVS)

DVS is a highly sensitive gravimetric technique that automates the measurement of moisture sorption and desorption.[2][3][4][5]

Experimental Protocol:

-

Sample Loading: Place a small, accurately weighed amount of anhydrous this compound onto the DVS instrument's microbalance.

-

Drying: The instrument will initially dry the sample by passing a stream of dry nitrogen gas over it until a constant weight is achieved.

-

Sorption Phase: The instrument then incrementally increases the relative humidity of the gas stream in pre-programmed steps. At each step, the sample's mass is continuously monitored until equilibrium is reached.[3]

-

Desorption Phase: After reaching the maximum desired RH, the instrument reverses the process, incrementally decreasing the humidity and measuring the mass loss at each step until the sample is dry again.

-

Data Acquisition and Analysis: The instrument's software automatically records the mass change at each RH step and generates sorption and desorption isotherms.[4]

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of hydrated this compound samples and to study the thermal stability of these hydrates.

Experimental Protocol:

-

Sample Preparation: Place an accurately weighed sample of this compound (that has been exposed to a certain humidity) into a TGA sample pan.

-

Heating Program: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

-

Mass Loss Measurement: The TGA instrument continuously measures the mass of the sample as the temperature increases.

-

Data Analysis: The resulting TGA curve shows mass loss as a function of temperature. The temperature ranges at which mass loss occurs correspond to the dehydration of different water molecules (loosely bound surface moisture vs. water of crystallization). The amount of mass lost provides a quantitative measure of the water content.

Visualizing Hygroscopicity Workflow and Mechanisms

Diagrams generated using Graphviz can help visualize the experimental workflow and the chemical processes involved in the hygroscopicity of anhydrous this compound.

Caption: Experimental workflow for determining the hygroscopicity of anhydrous this compound.

References

A Deep Dive into Bismuth Sulfate: Heptahydrate vs. Anhydrous Form - A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between the hydrated and anhydrous forms of a compound is critical for ensuring reproducibility, efficacy, and stability in their work. This technical guide provides an in-depth comparison of bismuth sulfate (B86663) heptahydrate (Bi₂(SO₄)₃·7H₂O) and its anhydrous counterpart (Bi₂(SO₄)₃), focusing on their physicochemical properties, synthesis, characterization, and applications, particularly in the pharmaceutical landscape.

Core Physicochemical Properties: A Comparative Analysis

The presence of seven water molecules in the crystalline structure of bismuth sulfate heptahydrate significantly influences its physical and chemical characteristics when compared to the anhydrous form. The following tables summarize the key quantitative and qualitative differences between these two compounds.

Table 1: General Physicochemical Properties

| Property | This compound Heptahydrate | Anhydrous this compound |

| Chemical Formula | Bi₂(SO₄)₃·7H₂O | Bi₂(SO₄)₃ |

| Molar Mass | 832.26 g/mol [1] | 706.15 g/mol [2][3] |

| Appearance | White crystalline solid[1] | White, hygroscopic solid[2] |

| CAS Number | 7787-68-0 (anhydrous/unspecified hydrate)[1][2] | 7787-68-0[2] |

Table 2: Solubility and Stability Profile

| Property | This compound Heptahydrate | Anhydrous this compound |

| Solubility in Water | Slightly soluble; hydrolyzes to form insoluble oxysalts.[1] | Insoluble in water; undergoes hydrolysis.[4][5] |

| Solubility in Other Solvents | Insoluble in alcohol and organic solvents; soluble in dilute mineral acids.[1] | Insoluble in ethanol (B145695); soluble in acid.[4][5][6] |

| Thermal Stability | Decomposes upon heating, losing water of crystallization. | Decomposes at 465 °C to form bismuth(III) oxysulfate.[2] |

| Hygroscopicity | Stable under normal conditions. | Hygroscopic; readily absorbs moisture from the air.[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the methodologies for the synthesis of this compound and the key analytical techniques used for its characterization.

Synthesis of this compound Heptahydrate

This compound is typically synthesized through the reaction of a bismuth salt, such as bismuth(III) nitrate (B79036), with sulfuric acid.

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve a known quantity of bismuth(III) nitrate pentahydrate in a minimal amount of distilled water, acidified with a few drops of nitric acid to prevent hydrolysis.

-

Slowly and with constant stirring, add a stoichiometric amount of concentrated sulfuric acid to the bismuth nitrate solution. The reaction is exothermic and should be carried out in an ice bath to control the temperature.

-

Continue stirring the mixture for 1-2 hours to ensure the complete precipitation of this compound.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate several times with cold distilled water to remove any unreacted starting materials and nitric acid.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

Dry the resulting this compound heptahydrate in a desiccator over a suitable drying agent at room temperature.

Preparation of Anhydrous this compound

The anhydrous form is typically obtained by the controlled heating of the heptahydrate.

Materials:

-

This compound heptahydrate (Bi₂(SO₄)₃·7H₂O)

-

Crucible

-

Furnace

Procedure:

-

Place a known amount of this compound heptahydrate into a pre-weighed crucible.

-

Heat the crucible in a furnace at a controlled temperature, typically around 250-300°C.

-

Maintain this temperature for several hours to ensure the complete removal of all water molecules.

-

Cool the crucible in a desiccator to prevent rehydration.

-

Weigh the crucible containing the anhydrous this compound to confirm the complete loss of water. The process can be monitored by heating to a constant weight.[7][8]

Characterization Methods

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and the water content of the hydrated salt.

Protocol:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of this compound heptahydrate into the TGA pan.

-

Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature. The resulting thermogram will show distinct steps corresponding to the loss of water molecules and subsequent decomposition of the anhydrous salt.[9][10][11]

X-Ray Diffraction (XRD): XRD is used to identify the crystalline phase of the material and distinguish between the hydrated and anhydrous forms.

Protocol:

-

Finely grind the sample of this compound (heptahydrate or anhydrous) to a homogenous powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the XRD instrument.

-

Collect the diffraction pattern over a specific 2θ range (e.g., 10-80°) using a specific X-ray source (e.g., Cu Kα radiation).

-

The resulting diffractogram will show a unique pattern of peaks for each form, which can be compared to standard diffraction patterns (e.g., from the JCPDS database) for identification.[12][13]

Hygroscopicity Testing: This test evaluates the tendency of the anhydrous form to absorb moisture from the atmosphere.

Protocol:

-

Accurately weigh a sample of anhydrous this compound in a pre-weighed container.

-

Place the open container in a controlled humidity chamber at a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

-

At regular intervals, remove the sample and re-weigh it to determine the mass of water absorbed.

-

Continue until the mass of the sample becomes constant.

-

The hygroscopicity is expressed as the percentage of weight gain.[][15][16]

Visualizing Key Processes and Pathways

Diagrams are invaluable tools for understanding complex relationships and workflows. The following visualizations, created using the DOT language, illustrate key aspects of this compound chemistry and analysis.

Caption: Dehydration and rehydration of this compound.

References

- 1. Bismuth (III) Sulfate Heptahydrate - SYNTHETIKA [synthetikaeu.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. This compound | Bi2O12S3 | CID 198144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bismuth(III) sulfate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 7787-68-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 11. skb.skku.edu [skb.skku.edu]

- 12. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]

- 13. imim.pl [imim.pl]

- 15. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

- 16. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

CAS number and molecular formula for bismuth sulfate

This guide provides an in-depth analysis of bismuth sulfate (B86663), a compound with significant applications in research and pharmaceutical development. It details the chemical and physical properties, outlines a common production method, and furnishes researchers, scientists, and drug development professionals with essential technical data.

Core Properties of Bismuth Sulfate

This compound, systematically named dibismuth trisulfate, is an inorganic compound with the chemical formula Bi₂(SO₄)₃.[1] It presents as a white, hygroscopic solid.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 7787-68-0 | [1][2][3][4][5] |

| Molecular Formula | Bi₂(SO₄)₃ | [1][2][5] |

| Molecular Weight | 706.15 g/mol | [1][2][4] |

| Appearance | White crystalline powder/solid | [1][2] |

| Density | 5.08 - 5.31 g/cm³ | [1][2] |

| Melting Point | Decomposes at 405-465 °C | [1][2] |

| Solubility | Insoluble in water and alcohol; soluble in dilute hydrochloric acid | [2][6] |

Synthesis of this compound

A prevalent method for the production of this compound involves the reaction of bismuth(III) nitrate (B79036) with sulfuric acid.[1] This chemical transformation is a straightforward and commonly cited experimental protocol for obtaining the compound.

The overall chemical equation for this synthesis is:

2Bi(NO₃)₃ + 3H₂SO₄ → Bi₂(SO₄)₃ + 6HNO₃[1]

A visual representation of this production workflow is provided below.

Applications in Research and Development

This compound serves as a reagent in analytical chemistry, particularly for the determination of other metal sulfates.[2][6] In the pharmaceutical sector, bismuth compounds, including the sulfate, have been utilized in formulations for treating gastrointestinal issues such as heartburn, indigestion, and diarrhea.[2] Notably, bismuth subsalicylate, a related compound, is used in combination with other drugs to treat stomach ulcers caused by Helicobacter pylori.[2]

References

Bismuth in Bismuth Sulfate Exhibits a +3 Oxidation State

A comprehensive analysis confirms that bismuth exists in the +3 oxidation state in the inorganic compound bismuth sulfate (B86663), Bi₂(SO₄)₃. This determination is based on the well-established charge of the sulfate ion and the principle of charge neutrality in chemical compounds.

Bismuth, a post-transition metal in group 15 of the periodic table, can exhibit several oxidation states, though +3 is its most common and stable form.[1][2] The chemical formula for bismuth sulfate is Bi₂(SO₄)₃.[3][4][5] To maintain electrical neutrality in this compound, the positive charges from the bismuth cations must balance the negative charges from the sulfate anions.

The sulfate polyatomic ion (SO₄) consistently carries a charge of -2. In this compound, there are three sulfate ions, resulting in a total negative charge of -6 (3 x -2). Consequently, the two bismuth atoms must collectively contribute a total positive charge of +6 to balance this. Therefore, each bismuth atom in the compound has an oxidation state of +3 (+6 / 2).

Physicochemical Properties

Bismuth(III) sulfate is a white, hygroscopic solid that is soluble in dilute mineral acids but hydrolyzes in water.[3][6][7] It thermally decomposes at 465 °C.[3][4] The compound is typically produced by the reaction of bismuth(III) nitrate (B79036) with sulfuric acid.[3]

| Property | Value |

| Chemical Formula | Bi₂(SO₄)₃[3][4][5] |

| Molar Mass | 706.15 g/mol [3][8][9] |

| Appearance | White solid[3] |

| Density | 5.31 g/cm³[3] |

| Melting Point | 465 °C (decomposes)[3][4] |

| Bismuth Oxidation State | +3[6] |

| Sulfate Ion (SO₄²⁻) Charge | -2 |

Experimental Verification of Oxidation State

While the oxidation state of bismuth in this compound can be readily determined from its chemical formula, advanced analytical techniques can provide experimental confirmation. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that can identify the elements present in a material and determine their oxidation states.

Hypothetical Experimental Protocol: XPS Analysis of this compound

-

Sample Preparation: A high-purity (min 99%) powder sample of this compound is mounted on a sample holder using double-sided, non-conductive adhesive tape.[8] The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Instrument Setup:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Analyzer: Hemispherical electron energy analyzer.

-

Vacuum: The analysis chamber is maintained at a pressure below 10⁻⁸ torr to prevent surface contamination.

-

-

Data Acquisition:

-

A wide-scan (survey) spectrum is first acquired to identify all elements present on the sample surface.

-

High-resolution spectra are then acquired for the Bi 4f and S 2p regions to determine their respective chemical states. The binding energy is calibrated by setting the adventitious C 1s peak to 284.8 eV.

-

-

Data Analysis:

-

The high-resolution Bi 4f spectrum is analyzed. The binding energy of the Bi 4f₇/₂ peak for Bi³⁺ is expected to be in the range of 159-160 eV. This value is compared against a standard reference database for bismuth compounds.

-

The S 2p spectrum is also analyzed to confirm the presence of the sulfate ion, which typically shows a characteristic peak around 168-169 eV.

-

Logical Representation of Charge Neutrality

The charge balance within the this compound molecule is fundamental to determining the oxidation state of bismuth. This relationship can be visualized as a logical workflow.

Caption: Charge balance determination for this compound.

References

- 1. Bismuth - Wikipedia [en.wikipedia.org]

- 2. smartachievers.online [smartachievers.online]

- 3. Bismuth(III) sulfate - Wikipedia [en.wikipedia.org]

- 4. Bismuth Sulphate | Oman CHEMICAL [omanchem.com]

- 5. Bismuth(III)sulphate [himedialabs.com]

- 6. Bismuth (III) Sulfate Heptahydrate - SYNTHETIKA [synthetikaeu.com]

- 7. wholesale Bismuth(III) sulfate Powder - FUNCMATER [funcmater.com]

- 8. calpaclab.com [calpaclab.com]

- 9. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Hydrolysis of Bismuth Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of bismuth sulfate (B86663) in aqueous solutions. Bismuth compounds have a long history in medicine, notably in the treatment of gastrointestinal disorders, and their therapeutic efficacy is intrinsically linked to their aqueous chemistry, particularly their hydrolysis behavior.[1][2] This document delves into the core principles of bismuth sulfate hydrolysis, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction to Bismuth Chemistry and Medicinal Applications

Bismuth, a heavy element in Group 15 of the periodic table, is considered relatively non-toxic, which has contributed to its extensive use in pharmaceutical formulations.[3][4] Bismuth-containing drugs, such as bismuth subsalicylate (the active ingredient in Pepto-Bismol) and colloidal bismuth subcitrate, are widely used for their antacid, anti-diarrheal, and antimicrobial properties.[1][4][5] Notably, they are effective against Helicobacter pylori, a bacterium implicated in peptic ulcers.[1][2] The therapeutic action of these compounds is largely dependent on their behavior in the aqueous environment of the gastrointestinal tract, where they undergo hydrolysis to form various bismuthyl species and oxysalts.[6][7]

The Hydrolysis of this compound: Core Principles

This compound, Bi₂(SO₄)₃, is a white, hygroscopic solid that readily hydrolyzes in water.[6][8] The trivalent bismuth ion (Bi³⁺) in an aqueous solution is highly prone to hydrolysis, even in acidic conditions, due to the high charge density of the cation.[2] This hydrolysis leads to the formation of a series of soluble and insoluble polynuclear bismuthyl species and ultimately to the precipitation of various bismuth oxysulfates.

The hydrolysis process can be represented by a series of equilibria. The initial step involves the formation of the bismuthyl ion, often represented as BiO⁺, although in reality, it exists as a more complex polynuclear ion, [Bi₆O₄(OH)₄]⁶⁺.[9][10]

The general hydrolysis reaction can be summarized as follows:

Bi³⁺ + H₂O ⇌ [Bi(OH)]²⁺ + H⁺

This initial hydrolysis step is followed by further reactions, leading to the formation of various polynuclear species and eventual precipitation of bismuth oxysulfates. The exact nature of the species formed is highly dependent on factors such as pH, temperature, and the concentration of bismuth and sulfate ions.

Hydrolysis Products

The hydrolysis of this compound leads to the formation of a variety of bismuth oxysulfates. These compounds are characterized by the presence of both oxide (O²⁻) and sulfate (SO₄²⁻) anions in their crystal structures. Some of the reported bismuth oxysulfates include:

-

Bi₂O(SO₄)₂

-

Bi₁₄O₂₀(SO₄)

-

Other complex oxysulfates

The formation of these compounds is a result of the intricate interplay between hydrolysis and precipitation equilibria.

Quantitative Data on Bismuth Hydrolysis

The extent of bismuth hydrolysis is quantified by equilibrium constants. The following table summarizes the key hydrolysis constants for the Bi³⁺ ion. It is important to note that these values are for the general hydrolysis of the bismuth aqua ion and provide a fundamental basis for understanding the behavior of this compound in solution.

| Equilibrium Reaction | log K (at 25 °C, infinite dilution) | Reference |

| Bi³⁺ + H₂O ⇌ BiOH²⁺ + H⁺ | -1.58 | Baes & Mesmer, 1976 |

| 6Bi³⁺ + 12H₂O ⇌ Bi₆(OH)₁₂⁶⁺ + 12H⁺ | -2.96 | Baes & Mesmer, 1976 |

Note: The species often written as Bi₆(OH)₁₂⁶⁺ is now understood to be Bi₆O₄(OH)₄⁶⁺.[2]

Experimental Protocols for Studying this compound Hydrolysis

The study of this compound hydrolysis involves a combination of synthetic, analytical, and characterization techniques. Below are detailed methodologies for key experiments.

Synthesis of Bismuth Oxysulfates

Objective: To synthesize bismuth oxysulfates, the solid products of this compound hydrolysis.

Materials:

-

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Beakers, magnetic stirrer, heating plate, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

-

Dissolve a known amount of bismuth(III) nitrate pentahydrate in a minimal amount of concentrated sulfuric acid to form a clear solution of this compound. The reaction is: 2Bi(NO₃)₃ + 3H₂SO₄ → Bi₂(SO₄)₃ + 6HNO₃.[6][8]

-

Slowly add deionized water to the this compound solution while stirring vigorously. The addition of water will induce hydrolysis.

-

Control the rate of water addition and the temperature to influence the nature of the precipitated bismuth oxysulfate.

-

Continue stirring for a set period to allow the reaction to reach equilibrium.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.

-

Dry the collected solid in an oven at a controlled temperature (e.g., 110 °C) to a constant weight.

Characterization of Hydrolysis Products

The synthesized bismuth oxysulfates can be characterized using various analytical techniques to determine their structure, composition, and morphology.

-

X-Ray Diffraction (XRD): To identify the crystalline phases of the hydrolysis products by comparing the diffraction patterns with known standards.

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitated oxysulfates.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, particularly the sulfate and bismuth-oxygen (B8504807) bonds.

Potentiometric Titration for Quantifying Hydrolysis

Objective: To determine the extent of hydrolysis by monitoring the change in pH or bismuth ion concentration.

Materials:

-

This compound solution of known concentration.

-

Standardized sodium hydroxide (B78521) (NaOH) solution.

-

pH meter with a combination glass electrode or a bismuth ion-selective electrode.

-

Burette, beaker, magnetic stirrer.

Procedure:

-

Place a known volume of the this compound solution in a beaker.

-

Immerse the pH electrode or ion-selective electrode in the solution.

-

Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.

-

Record the pH or electrode potential after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH or potential as a function of the volume of NaOH added to determine the equivalence point(s), which correspond to the neutralization of protons released during hydrolysis.

Spectroscopic Analysis of Hydrolysis

Objective: To monitor the formation of different bismuth species in solution during hydrolysis.

Materials:

-

This compound solutions at various concentrations and pH values.

-

UV-Vis spectrophotometer or Raman spectrometer.

-

Cuvettes.

Procedure for UV-Vis Spectroscopy:

-

Prepare a series of this compound solutions with varying pH.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Analyze the changes in the absorption bands to identify and quantify the different bismuth species present in equilibrium.

Procedure for Raman Spectroscopy:

-

Place the this compound solution in a suitable sample holder for the Raman spectrometer.

-

Acquire the Raman spectrum.

-

Analyze the vibrational bands corresponding to the Bi-O and SO₄²⁻ modes to gain insights into the structure of the bismuthyl species and their interaction with sulfate ions.

Visualizing Hydrolysis Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolysis of this compound.

References

- 1. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 2. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bismuth - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of Bismuth Sulfate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for bismuth sulfate (B86663) (Bi₂(SO₄)₃) powder, intended for use by professionals in research and development environments. The following sections detail the material's properties, potential hazards, handling procedures, and emergency protocols, supported by quantitative data, experimental methodologies, and visual aids.

Physicochemical and Toxicological Properties

Bismuth sulfate is a white, crystalline, hygroscopic solid.[1] While generally considered to have low toxicity compared to other heavy metals, it is crucial to handle it with care to avoid potential health effects.[1][2] The toxicological properties have not been fully investigated, but data for related bismuth compounds and general knowledge of inorganic sulfates provide a basis for safe handling protocols.[3][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | Bi₂(SO₄)₃ | [5] |

| Molar Mass | 706.15 g/mol | [1] |

| Appearance | White solid powder | [3] |

| Melting Point | 405 °C / 761 °F (decomposes) | [3] |

| Density | 5.31 g/cm³ | [1] |

| Solubility | Hydrolyzes in water | [1] |

| Acute Oral Toxicity (LD50) | Not available for this compound. For Bismuth(III) nitrate (B79036) (related compound): > 2,000 mg/kg (Rat, female) | |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) - Note: Classification may vary by supplier. | [4] |

Hazard Identification and Health Effects

This compound is classified as an irritant to the skin, eyes, and respiratory system.[4] Ingestion of large amounts may be harmful.[6] While acute toxicity is low, chronic exposure to bismuth compounds can lead to more severe health issues.[1][7]

Potential Health Effects:

-

Acute Exposure:

-

Chronic Exposure:

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized laboratory safety protocols is essential when working with this compound powder. The following methodologies are based on best practices for handling hazardous chemical powders.[10][11][12][13][14][15][16]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.

| PPE Category | Item | Specifications |

| Eye Protection | Safety Goggles | Must provide lateral protection and comply with EN166 or ANSI Z87.1 standards. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended. Check manufacturer's compatibility data. |

| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact. |

| Respiratory Protection | Fume Hood or Respirator | All handling of this compound powder should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required. |

General Handling Protocol

-

Preparation:

-

Designate a specific area for handling this compound powder, preferably within a chemical fume hood.

-

Cover the work surface with absorbent, disposable bench paper.

-

Ensure all necessary PPE is readily available and in good condition.

-

Have spill cleanup materials accessible.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

-

Use a micro-spatula or powder funnel to transfer the powder. Avoid scooping directly from the container with weighing paper.

-

Keep the container of this compound closed when not in use.

-

-

Post-Handling:

-

Thoroughly clean the work area with a damp cloth after handling is complete. Do not dry sweep, as this can generate dust.

-

Dispose of all contaminated materials (gloves, bench paper, etc.) as hazardous waste in a properly labeled, sealed container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Emergency Procedures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.

Visualizations

Experimental Workflow for Handling this compound Powder

Caption: A logical workflow for the safe handling of this compound powder.

First Aid Response for this compound Exposure

Caption: A flowchart outlining the immediate first aid steps for various exposure routes.

Conceptual Signaling Pathway of Bismuth-Induced Cellular Effects

Caption: A simplified diagram of potential cellular mechanisms affected by bismuth compounds.

References

- 1. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bismuth(3+) sulfate (2:3) | CAS#:7787-68-0 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Bi2O12S3 | CID 198144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. actylislab.com [actylislab.com]

- 6. chemstock.ae [chemstock.ae]

- 7. wikem.org [wikem.org]

- 8. mdpi.com [mdpi.com]

- 9. Bismuth Toxicity: A Rare Cause of Neurologic Dysfunction [scirp.org]

- 10. tmi.utexas.edu [tmi.utexas.edu]

- 11. scribd.com [scribd.com]

- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 13. westlab.com.au [westlab.com.au]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. afd.calpoly.edu [afd.calpoly.edu]

A Technical Guide to the Historical Preparation of Bismuth Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of bismuth sulfate (B86663) (Bi₂(SO₄)₃), a compound of interest in various chemical and pharmaceutical applications. Drawing from key historical chemical literature, this document provides a detailed overview of the synthetic approaches developed and utilized by chemists of the 19th and early 20th centuries.

Introduction

Bismuth sulfate, the inorganic salt of bismuth and sulfuric acid, has been a subject of chemical investigation for centuries. Its preparation is foundational to the synthesis of various other bismuth compounds. Early methods for its synthesis were often direct and relied on the dissolution of bismuth metal or its oxide in sulfuric acid. Over time, refinements to these processes were made to improve purity and yield. This guide will detail the core historical methods, providing insights into the evolution of its synthesis.

Historical Synthetic Methods

The primary historical methods for the preparation of this compound can be categorized into two main approaches: the direct reaction of bismuth metal with sulfuric acid and the reaction of bismuth oxide or nitrate (B79036) with sulfuric acid.

Reaction of Bismuth Metal with Concentrated Sulfuric Acid

One of the earliest and most direct methods for synthesizing this compound involved the reaction of metallic bismuth with hot, concentrated sulfuric acid. This method is analogous to the reaction of other less reactive metals with concentrated oxidizing acids.

Reaction Pathway:

2 Bi(s) + 6 H₂SO₄(conc) → Bi₂(SO₄)₃(s) + 3 SO₂(g) + 6 H₂O(l)

Experimental Protocol:

A detailed protocol, as described in 19th-century chemical literature, is as follows:

-

Reactants:

-

Bismuth metal (powdered or granulated)

-

Concentrated sulfuric acid (specific gravity ~1.84)

-

-

Procedure:

-

In a fume hood, place a measured quantity of bismuth metal into a glass retort or flask.

-

Add an excess of concentrated sulfuric acid to the bismuth metal.

-

Gently heat the mixture. The reaction is initiated upon heating and is accompanied by the evolution of sulfur dioxide gas.

-

Continue heating until the bismuth has completely dissolved and the evolution of sulfur dioxide has ceased.

-

Allow the solution to cool. Upon cooling, anhydrous this compound precipitates as a white solid.

-

The precipitated this compound is then separated from the excess sulfuric acid by filtration, often through asbestos (B1170538) or glass wool due to the corrosive nature of the acid.

-

The resulting solid is washed with a small amount of anhydrous ether or another suitable volatile organic solvent to remove any adhering sulfuric acid and then dried, typically in a desiccator over a strong drying agent.

-

Quantitative Data:

Historical sources often lacked detailed quantitative data such as percentage yield. The focus was primarily on the qualitative description of the reaction and the properties of the product.

Reaction of Bismuth Oxide with Sulfuric Acid

A more common and often preferred historical method involved the use of bismuth(III) oxide (Bi₂O₃) as the starting material. This method avoided the production of large quantities of sulfur dioxide gas, making it a safer and more convenient laboratory preparation.

Reaction Pathway:

Bi₂O₃(s) + 3 H₂SO₄(aq) → Bi₂(SO₄)₃(s) + 3 H₂O(l)

Experimental Protocol:

A representative protocol from the late 19th and early 20th centuries is as follows:

-

Reactants:

-

Bismuth(III) oxide (Bi₂O₃)

-

Sulfuric acid (of varying concentrations)

-

-

Procedure:

-

A carefully weighed amount of bismuth(III) oxide is gradually added to a stirred solution of sulfuric acid. To obtain a stable solution of this compound, it was noted that dissolving bismuth oxide in 50% strength sulfuric acid was effective. Attempts to use more dilute sulfuric acid (e.g., 10%) would lead to the precipitation of basic bismuthyl sulfate.

-

The mixture is heated gently to facilitate the dissolution of the bismuth oxide.

-

The resulting solution is then concentrated by evaporation.

-

Upon cooling, this compound crystallizes from the solution.

-

The crystals are collected by filtration and washed with a suitable solvent to remove excess acid.

-

The product is then dried to a constant weight.

-

Table 1: Quantitative Data for this compound Preparation from Bismuth Oxide

| Parameter | Value/Observation | Source |

| Starting Material | Bismuth(III) Oxide (Bi₂O₃) | Historical Chemical Literature |

| Reagent | 50% Sulfuric Acid (H₂SO₄) | US Patent 6,103,088A |

| Observation | A stable solution of this compound is formed. | US Patent 6,103,088A |

| Note | Use of dilute sulfuric acid (e.g., 10%) leads to the formation of insoluble bismuthyl sulfate. | US Patent 6,103,088A |

Reaction of Bismuth Nitrate with Sulfuric Acid

Another prevalent historical method utilized bismuth(III) nitrate (Bi(NO₃)₃·5H₂O) as the starting material. Bismuth nitrate is readily prepared by dissolving bismuth metal in nitric acid.

Reaction Pathway:

2 Bi(NO₃)₃(aq) + 3 H₂SO₄(aq) → Bi₂(SO₄)₃(s) + 6 HNO₃(aq)

Experimental Protocol:

-

Reactants:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Sulfuric acid

-

-

Procedure:

-

A solution of bismuth nitrate is prepared by dissolving the salt in a minimal amount of dilute nitric acid to prevent hydrolysis.

-

To this acidic bismuth nitrate solution, a stoichiometric amount of sulfuric acid is added slowly with constant stirring.

-

This compound, being sparingly soluble in the nitric acid solution, precipitates out.

-

The precipitate is collected by filtration, washed with a small amount of cold water to remove the nitric acid, and then with ethanol (B145695) or ether.

-

The final product is dried thoroughly.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the generalized workflows for the historical preparation of this compound.

Caption: Generalized workflows for historical this compound preparation.

Conclusion

The historical methods for the preparation of this compound laid the groundwork for the synthesis of a wide array of bismuth compounds. While modern analytical techniques and safety protocols have significantly advanced, understanding these foundational experimental procedures provides valuable context for contemporary chemical research and development. The choice of starting material—bismuth metal, bismuth oxide, or bismuth nitrate—was often dictated by the desired purity of the final product, the scale of the preparation, and the laboratory equipment available. These early methods, though sometimes lacking in quantitative precision, demonstrate a fundamental understanding of inorganic reaction chemistry.

A Technical Guide to the Physical Properties of Bismuth Sulfate

This technical guide provides a detailed overview of the physical appearance and density of bismuth sulfate (B86663) (Bi₂(SO₄)₃), intended for researchers, scientists, and professionals in drug development.

Physical Appearance

Bismuth sulfate is an inorganic compound that typically presents as a white solid.[1][2] Its specific morphology can vary, with descriptions including white crystalline powder, needle-like crystals, or simply white crystals.[1][3][4][5][6] The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is generally odorless.[1][6]

A hydrated form, bismuth(III) sulfate heptahydrate (Bi₂(SO₄)₃·7H₂O), also exists and is described as a white crystalline solid.[7]

Density

The density of anhydrous this compound has been reported with slight variations in the literature. The most frequently cited value is 5.08 g/cm³.[1][6][8][9][10] Another source reports a density of 5.31 g/cm³.[2] These values are for the compound in its standard state, typically at 25 °C and 100 kPa.[2] The estimated density for the heptahydrate form is approximately 2.6 g/cm³.[7]

Data Presentation: Physical Properties of this compound

The quantitative data for the density of this compound and its heptahydrate form are summarized below.

| Compound | Formula | Density |

| Bismuth(III) Sulfate (anhydrous) | Bi₂(SO₄)₃ | 5.08 g/cm³[1][6][8][9][10] |

| Bismuth(III) Sulfate (anhydrous) | Bi₂(SO₄)₃ | 5.31 g/cm³[2] |

| Bismuth(III) Sulfate Heptahydrate | Bi₂(SO₄)₃·7H₂O | ~2.6 g/cm³ (estimated)[7] |

Experimental Protocols

The characterization of the physical properties of a chemical compound like this compound involves standardized experimental methods.

4.1 Determination of Physical Appearance

The physical appearance of a compound is determined through direct visual observation.

-

Objective: To describe the color, state (e.g., crystalline, powder), and morphology of the substance.

-

Methodology:

-

A small, representative sample of the substance is placed on a clean, white surface or in a transparent container.

-

The sample is observed under controlled, bright, and neutral lighting against a white background to accurately determine its color.

-

A magnifying glass or a low-power microscope is used to examine the morphology of the particles, distinguishing between amorphous powder, crystalline forms, and specific crystal shapes (e.g., needles).

-

Observations regarding the substance's texture and flow characteristics are also noted.

-

To assess hygroscopy, the sample is weighed and then exposed to a controlled humidity environment for a specific period, followed by re-weighing to detect moisture absorption.

-

4.2 Measurement of Density

The density of a solid can be accurately measured using gas pycnometry.

-

Objective: To determine the volume of the solid sample by measuring the displacement of a gas, and from its mass, calculate the density.

-

Methodology:

-